molecular formula C18H21NO B10843292 4-(2-(Phenoxymethyl)phenyl)piperidine

4-(2-(Phenoxymethyl)phenyl)piperidine

Cat. No.: B10843292
M. Wt: 267.4 g/mol
InChI Key: SYLMRMITUMFBTA-UHFFFAOYSA-N
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Description

4-(2-(Phenoxymethyl)phenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. This compound is characterized by the presence of a phenoxymethyl group attached to the phenyl ring, which is further connected to the piperidine ring. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for drug design and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(phenoxymethyl)phenyl)piperidine can be achieved through various synthetic routes. One common method involves the reaction of 2-(phenoxymethyl)benzyl chloride with piperidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and automated systems are often employed to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(2-(Phenoxymethyl)phenyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-(Phenoxymethyl)phenyl)piperidine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2-(phenoxymethyl)phenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct biological activities. The presence of the phenoxymethyl group and the piperidine ring contributes to its pharmacological properties, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

4-[2-(phenoxymethyl)phenyl]piperidine

InChI

InChI=1S/C18H21NO/c1-2-7-17(8-3-1)20-14-16-6-4-5-9-18(16)15-10-12-19-13-11-15/h1-9,15,19H,10-14H2

InChI Key

SYLMRMITUMFBTA-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC=CC=C2COC3=CC=CC=C3

Origin of Product

United States

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